molecular formula C14H18O6 B14319648 Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate CAS No. 112713-14-1

Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate

Cat. No.: B14319648
CAS No.: 112713-14-1
M. Wt: 282.29 g/mol
InChI Key: XJUSHOIASBJUHM-UHFFFAOYSA-N
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Description

Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is an organic compound characterized by its unique structure, which includes a carbon-carbon triple bond (alkyne) and multiple carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate typically involves the esterification of 6-methylhept-6-en-1-yne-1,4,4-tricarboxylic acid with methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the alkyne group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl 2,2′:6′,2″-terpyridine-4,4′,4″-tricarboxylate
  • 6-Hepten-1-yne-1,4,4-tricarboxylic acid, 6-methyl-, trimethyl ester

Uniqueness

Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is unique due to its combination of an alkyne group and multiple carboxylate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.

Properties

CAS No.

112713-14-1

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate

InChI

InChI=1S/C14H18O6/c1-10(2)9-14(12(16)19-4,13(17)20-5)8-6-7-11(15)18-3/h1,8-9H2,2-5H3

InChI Key

XJUSHOIASBJUHM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC#CC(=O)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

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